![molecular formula C₁₇H₂₂N₂O₇ B142044 D-Fructose, 1-((1-carboxy-2-(1H-indol-3-yl)ethyl)amino)-1-deoxy-, (S)- CAS No. 25020-15-9](/img/structure/B142044.png)
D-Fructose, 1-((1-carboxy-2-(1H-indol-3-yl)ethyl)amino)-1-deoxy-, (S)-
Overview
Description
Fructose, often referred to as fruit sugar, is a ketonic simple sugar found in many plants, where it is often bonded to glucose to form the disaccharide sucrose . It is one of the three dietary monosaccharides, along with glucose and galactose, that are absorbed directly into the blood during digestion .
Physical and Chemical Properties Fructose is a sweet, white, odorless, crystalline solid, and is the most water-soluble of all the sugars . It is found in honey, tree and vine fruits, flowers, berries, and most root vegetables . Commercially, fructose is derived from sugar cane, sugar beets, and maize .
Scientific Research Applications
Detection in Corn Products
The compound N-(1-Deoxy-D-fructos-1-yl)-L-tryptophan, also known as N-(1-deoxy-d-fructos-1-yl) fumonisin B2 (NDfrc-FB2) and N-(1-deoxy-d-fructos-1-yl) fumonisin B3 (NDfrc-FB3), has been detected in corn powder . These “bound-fumonisins” were identified using high-resolution liquid chromatography-Orbitrap mass spectrometry (LC-Orbitrap MS) analysis .
Thermal Decomposition
A kinetic model for the thermal decomposition of N-(1-Deoxy-D-fructos-1-yl)-L-tryptophan (DFG) has been proposed . The study was conducted at two temperatures (100 and 120 degrees C) and two pHs (5.5 and 6.8). The measured responses were DFG, 3-deoxyosone, 1-deoxyosone, methylglyoxal, acetic acid, formic acid, glucose, fructose, mannose, and melanoidins .
Bioavailability Studies
Studies on the bioavailability of N-(1-Deoxy-D-fructos-1-yl)-L-tryptophan are being conducted, particularly in relation to its presence in pigs fed with Sodium Sulfite-Treated DON-Contaminated Maize .
Mycotoxin Research
N-(1-Deoxy-D-fructos-1-yl)-L-tryptophan is also being studied in the context of mycotoxin research. It is known that Fusarium fungi, a plant pathogen infecting cereals such as wheat, barley, and corn, produce mycotoxins . The compound is being studied for its role in these processes.
Mechanism of Action
- By inhibiting ACE, N-(1-Deoxy-D-fructos-1-yl)-L-tryptophan modulates the renin-angiotensin-aldosterone system, potentially affecting blood pressure regulation .
- Molecular docking studies support this interaction, showing that N-(1-Deoxy-D-fructos-1-yl)-L-tryptophan binds to the S1 pocket of ACE, interacting with the zinc ion at the active site .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
properties
IUPAC Name |
(2S)-3-(1H-indol-3-yl)-2-[[(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexyl]amino]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O7/c20-8-14(22)16(24)15(23)13(21)7-19-12(17(25)26)5-9-6-18-11-4-2-1-3-10(9)11/h1-4,6,12,14-16,18-20,22-24H,5,7-8H2,(H,25,26)/t12-,14+,15+,16+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZJHOCXJFBBOAY-LCGIIJARSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NCC(=O)C(C(C(CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)O)NCC(=O)[C@H]([C@@H]([C@@H](CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501280884 | |
Record name | N-(1-Deoxy-D-fructos-1-yl)-L-tryptophan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501280884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
D-Fructose, 1-((1-carboxy-2-(1H-indol-3-yl)ethyl)amino)-1-deoxy-, (S)- | |
CAS RN |
25020-15-9 | |
Record name | N-(1-Deoxy-D-fructos-1-yl)-L-tryptophan | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25020-15-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(N-Tryptophan)-1-deoxyfructose | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025020159 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(1-Deoxy-D-fructos-1-yl)-L-tryptophan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501280884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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